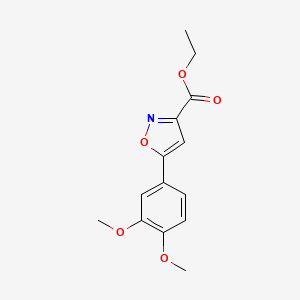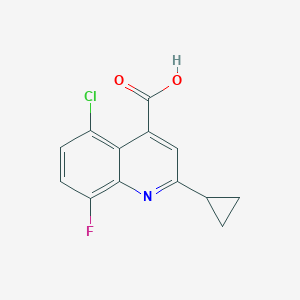
5-Bromo-4-(3,4-dimethylphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(3,4-dimethylphenyl)imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5th position, a 3,4-dimethylphenyl group at the 4th position, and an aldehyde group at the 2nd position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3,4-dimethylphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(3,4-dimethylphenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents in the presence of catalysts like palladium or nickel.
Major Products Formed
Oxidation: 5-Bromo-4-(3,4-dimethylphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(3,4-dimethylphenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-4-(3,4-dimethylphenyl)imidazole-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(3,4-dimethylphenyl)imidazole-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(3,4-Dimethylphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom at the 5th position.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the methyl groups on the phenyl ring.
5-Bromo-4-(3,4-dimethylphenyl)imidazole: Lacks the aldehyde group at the 2nd position.
Uniqueness
5-Bromo-4-(3,4-dimethylphenyl)imidazole-2-carbaldehyde is unique due to the combination of its bromine atom, 3,4-dimethylphenyl group, and aldehyde functionality. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H11BrN2O |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
5-bromo-4-(3,4-dimethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-7-3-4-9(5-8(7)2)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
AMFSAUBEMFROSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=C(NC(=N2)C=O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)










![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
